![molecular formula C13H21N3O B2478968 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide CAS No. 2034245-86-6](/img/structure/B2478968.png)
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide, also known as THPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. THPP belongs to the class of pyrazolopyridines and has been found to exhibit a variety of biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The tetrahydropyrazolo[1,5-a]pyridine scaffold serves as an important building block in medicinal chemistry. Researchers have synthesized a set of building blocks based on this scaffold in a cost-efficient manner. These building blocks allow for the introduction of different substituents, both neutral and functionalized, at various positions of the pyrazole and/or piperazine rings . The compound’s efficacy as a key intermediate in the process has been demonstrated, and its regioselectivity for direct insertion of substituents to the core structure has been discussed. Moreover, the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can serve as a bifunctional scaffold for drug design and optimization.
Antiviral Research
In the context of antiviral research, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines have shown promise. Specifically, they act as potential inhibitors of the hepatitis B virus (HBV) core protein, which is a target for HBV therapy. These compounds effectively inhibit a wide range of nucleoside-resistant HBV variants. In an HBV AAV mouse model, a lead compound demonstrated the ability to reduce HBV DNA viral load when administered orally .
Antiproliferative Activity
Certain derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit antiproliferative activity. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol has been identified as a potent compound. It induces poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activates caspase 9 (the initiator enzyme of the apoptotic cascade), and leads to microtubule-associated protein 1-light chain 3 (LC3) fragmentation .
Privileged Scaffold in Medicinal Chemistry
The concept of “privileged scaffolds” refers to specific structural motifs that are particularly valuable for drug discovery. Aromatic heterocycles fused with saturated cyclic hydrocarbons or non-aromatic heterocycles fall into this category. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold aligns with this concept, making it an attractive choice for designing promising medicinal chemistry fragments and corresponding building blocks .
Myeloid Cell Leukemia Inhibitors
Among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines, inhibitors of myeloid cell leukemia have been identified. Additionally, 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid amides show potential as agents for treating autoimmune diseases. The synthesis of these key compounds involves annulation of the pyrazole ring to the polysubstituted pyridine backbone .
Synthetic Perspectives and Transformations
Researchers explore the use of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine for region- and/or stereoselective synthesis. These building blocks can undergo various transformations, including modifications of functional groups. The proposed synthetic approach offers advantages over other known methodologies .
Mechanism of Action
Target of Action
The compound N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide, also known as 2,2-dimethyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide, is a member of the pyrazole class of compounds . The pyrazole core is a structural element of many natural products and pharmaceutically active compounds . It has been used as a scaffold in drug research . .
Mode of Action
It is known that the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives is a key step in the synthesis of this compound .
Biochemical Pathways
The pyrazole core is a fragment of numerous biologically active compounds , suggesting that it may interact with various biochemical pathways.
Result of Action
Compounds with a pyrazole core have been found to have various biological activities .
properties
IUPAC Name |
2,2-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)12(17)14-8-10-9-15-16-7-5-4-6-11(10)16/h9H,4-8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGUYMPFQMTJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C2CCCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide |
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